3'-N-Acetylneuraminyl-N-acetyllactosamine sodium salt
Description
Molecular Structure and Chemical Composition
3'-N-Acetylneuraminyl-N-acetyllactosamine sodium salt possesses the molecular formula C₂₅H₄₂N₂O₁₉ with an associated sodium cation, resulting in a molecular weight of 674.6 g/mol on a free acid basis. The Chemical Abstracts Service registry number for this compound is 81693-22-3, providing a unique identifier for chemical databases and regulatory purposes. The structural architecture consists of three distinct monosaccharide units arranged in a linear configuration: N-acetylneuraminic acid (sialic acid) at the non-reducing terminus, galactose in the central position, and N-acetylglucosamine at the reducing end.
The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry conventions as 5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R)-5-amino-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid. The structural complexity arises from the presence of multiple hydroxyl groups, acetamide functionalities, and carboxylic acid moieties distributed across the three sugar residues. Each monosaccharide unit maintains its characteristic ring conformation while participating in specific glycosidic linkages that define the overall three-dimensional structure.
The electron distribution within the molecule creates distinct regions of hydrophilicity and hydrophobicity, with the carboxylic acid group and numerous hydroxyl substituents contributing to the compound's high water solubility. The acetamide groups introduce additional hydrogen bonding capabilities while providing structural rigidity through their planar geometry. The sodium salt formation occurs through ionic interaction between the carboxylate anion of the sialic acid residue and the sodium cation, enhancing the compound's stability and solubility characteristics in aqueous environments.
Stereochemistry and Glycosidic Linkage Specificity
The stereochemical configuration of this compound demonstrates remarkable specificity in its glycosidic linkage patterns, particularly the α(2→3) connection between N-acetylneuraminic acid and galactose. This linkage represents a critical structural feature that distinguishes this compound from its α(2→6) isomeric counterpart, creating distinct conformational and biological properties. The N-acetylneuraminic acid residue adopts the characteristic β-configuration at the anomeric center, while the galactose unit maintains β-configuration in its connection to the terminal N-acetylglucosamine through a β(1→4) linkage.
Detailed nuclear magnetic resonance spectroscopy studies have revealed that the α(2→3) sialic acid linkage exhibits limited conformational flexibility compared to α(2→6) linkages, resulting in a more defined three-dimensional structure. The galactose-N-acetylglucosamine β(1→4) linkage demonstrates characteristic exo-anomeric effects that stabilize specific rotational conformers around the glycosidic bond. These stereochemical constraints create a relatively rigid molecular framework that influences the compound's interaction with biological receptors and enzymatic recognition sites.
The axial and equatorial orientations of hydroxyl groups throughout the molecule follow predictable patterns based on the individual monosaccharide conformations. The N-acetylneuraminic acid unit displays the typical chair conformation with the carboxyl group occupying an equatorial position, while the acetamide substituent maintains an axial orientation that contributes to intermolecular hydrogen bonding networks. The galactose residue exhibits standard β-galactopyranose geometry with hydroxyl groups positioned to facilitate optimal glycosidic bond formation and stability.
Physicochemical Properties and Stability Profile
This compound exhibits distinctive physicochemical characteristics that reflect its complex molecular structure and ionic nature. The compound demonstrates a melting point exceeding 210°C with decomposition, indicating substantial thermal stability attributed to extensive hydrogen bonding networks and ionic interactions. The predicted boiling point reaches 1194.7 ± 65.0°C under standard atmospheric conditions, though practical applications rarely require such extreme temperatures. The density measurements indicate 1.66 ± 0.1 g/cm³, consistent with the presence of multiple hydroxyl groups and the sodium cation.
Solubility studies reveal that the compound dissolves readily in water at concentrations reaching 10 mg/mL, producing clear, colorless solutions. This high aqueous solubility results from the numerous hydroxyl groups, the carboxylate anion, and the sodium cation that facilitate hydration and electrostatic interactions with water molecules. In organic solvents, the compound shows limited solubility, with slight dissolution observed in methanol but minimal solubility in non-polar solvents. The hygroscopic nature of the material requires careful storage conditions to prevent moisture absorption and potential degradation.
Storage stability analysis indicates optimal preservation at temperatures of -20°C to minimize hydrolytic degradation and maintain structural integrity. The compound exhibits acid-sensitive characteristics, with the glycosidic bonds susceptible to hydrolysis under low pH conditions. The predicted logarithmic partition coefficient (LogP) of -4.456 emphasizes the hydrophilic nature and low membrane permeability of the molecule. Chemical stability assessments demonstrate resistance to oxidation under normal atmospheric conditions, though prolonged exposure to elevated temperatures may induce decomposition reactions affecting the glycosidic linkages.
| Property | Value | Reference Conditions |
|---|---|---|
| Molecular Weight | 674.6 g/mol | Free acid basis |
| Melting Point | >210°C (decomposition) | Standard pressure |
| Density | 1.66 ± 0.1 g/cm³ | Predicted value |
| Water Solubility | 10 mg/mL | Clear, colorless |
| Storage Temperature | -20°C | Optimal stability |
| LogP | -4.456 | Predicted value |
Spectroscopic Characteristics and Structural Elucidation
Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of this compound through detailed analysis of ¹H and ¹³C chemical shifts and coupling patterns. The ¹H nuclear magnetic resonance spectrum recorded in deuterium oxide at 500 MHz reveals characteristic signals for anomeric protons, with the N-acetylneuraminic acid anomeric signal appearing at approximately 2.72 ppm as part of the axial H-3 proton pattern. The galactose anomeric proton resonates near 4.52 ppm, while the N-acetylglucosamine anomeric proton appears around 4.66 ppm, consistent with β-configurations for both sugar residues.
The ¹³C nuclear magnetic resonance spectrum demonstrates distinctive carbonyl carbon signals, with the N-acetylneuraminic acid carboxyl carbon resonating at 177.7 ppm and the acetamide carbonyls appearing near 176.7 ppm. Anomeric carbons show characteristic chemical shifts with the N-acetylneuraminic acid C-2 carbon at 98.5 ppm, galactose C-1 at 105.3 ppm, and N-acetylglucosamine C-1 at 102.5 ppm. These values confirm the expected α and β configurations at the respective anomeric centers and provide definitive structural verification.
Mass spectrometry analysis using tandem mass spectrometry techniques reveals distinctive fragmentation patterns characteristic of sialylated oligosaccharides. The molecular ion peak appears at m/z 701 for the disodium adduct [M + 2Na - H]⁺, with characteristic fragment ions including the B₁ ion representing sialic acid loss at m/z 430. Cross-ring fragmentation produces specific ions including ²,⁴A₃-H₂O at m/z 540, which serves as a diagnostic marker for the α(2→3) linkage configuration. The abundance of this cross-ring fragment reaches approximately 15% of total ion intensity under collision-induced dissociation conditions.
Two-dimensional nuclear magnetic resonance experiments, including Total Correlation Spectroscopy and Nuclear Overhauser Effect Spectroscopy, provide detailed connectivity information and spatial relationships between protons. These experiments confirm the glycosidic linkage patterns and reveal conformational preferences through cross-peaks between sugar residues. The spectroscopic data collectively establish unambiguous structural assignment and support conformational analysis through coupling constant measurements and nuclear Overhauser effect intensities.
Conformational Analysis and Molecular Dynamics
Molecular dynamics simulations of this compound reveal complex conformational behavior characterized by restricted flexibility around the α(2→3) sialic acid linkage and moderate flexibility at the β(1→4) galactose-N-acetylglucosamine connection. Computational studies using density functional theory methods with B3LYP functional and appropriate basis sets demonstrate that the α(2→3) linkage adopts predominantly extended conformations with φ/ψ dihedral angles clustering around specific low-energy regions. The simulations indicate three preferred conformational states for this linkage, with interconversion barriers sufficiently low to permit dynamic exchange at physiological temperatures.
The galactose-N-acetylglucosamine β(1→4) linkage exhibits a single major conformation consistent with exo-anomeric stabilization effects. Nuclear Overhauser Effect measurements support this conformational preference through specific inter-residue contacts observed between galactose and N-acetylglucosamine protons. The overall molecular shape approximates an extended linear arrangement with the sialic acid residue projecting away from the lactosamine core structure.
Hydrogen bonding analysis from molecular dynamics trajectories reveals extensive intramolecular interactions that stabilize specific conformational states. The N-acetylneuraminic acid carboxyl group participates in hydrogen bonding with hydroxyl groups on adjacent sugar residues, contributing to conformational stability. Water molecule coordination plays a crucial role in conformational dynamics, with explicit water molecules forming bridging interactions between distant parts of the molecule.
Temperature-dependent conformational studies indicate that elevated temperatures increase conformational flexibility while maintaining the predominant structural preferences. The conformational ensemble demonstrates correlation between local flexibility and global molecular shape, with the reducing end N-acetylglucosamine residue showing the greatest conformational freedom. These dynamic properties influence the compound's biological recognition patterns and enzymatic susceptibility, providing insights into structure-function relationships in sialylated oligosaccharides.
Properties
CAS No. |
81693-22-3 |
|---|---|
Molecular Formula |
C25H42N2O19 |
Molecular Weight |
674.6 g/mol |
IUPAC Name |
(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C25H42N2O19/c1-8(32)26-10(4-28)16(37)20(13(36)6-30)44-23-19(40)22(18(39)14(7-31)43-23)46-25(24(41)42)3-11(34)15(27-9(2)33)21(45-25)17(38)12(35)5-29/h4,10-23,29-31,34-40H,3,5-7H2,1-2H3,(H,26,32)(H,27,33)(H,41,42)/t10-,11-,12+,13+,14+,15+,16+,17+,18-,19+,20+,21+,22-,23-,25-/m0/s1 |
InChI Key |
RGZDLTASXRMKKF-RXEVBYPSSA-N |
SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)[O-])OCC2C(C(C(C(O2)O)NC(=O)C)O)OC3C(C(C(C(O3)CO)O)O)O)O.[Na+] |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)NC(=O)C)O)CO)O)O |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC(C(CO)O)C(C(C=O)NC(=O)C)O)CO)O)O |
Synonyms |
Neu5Ac2-α-3Gal1-β-4GlcNAc |
Origin of Product |
United States |
Preparation Methods
Transglycosylation Using Microbial Enzymes
The most efficient enzymatic route employs β-galactosidase from Bacillus circulans and trans-sialidase from Trypanosoma cruzi. This two-step process avoids nucleotide-activated sugars (NDP sugars) and achieves >80% regioselectivity for α-(2→3) linkage formation.
-
Step 1: Lactosamine Synthesis
β-Galactosidase catalyzes the transfer of galactose from lactose to N-acetylglucosamine (GlcNAc), forming lactosamine (Galβ1-4GlcNAc). Optimal conditions include: -
Step 2: Sialylation via Trans-Sialidase
Trans-sialidase transfers sialic acid (Neu5Ac) from glycoconjugates (e.g., sialyllactose) to lactosamine. Key parameters:
Table 1: Enzymatic Synthesis Optimization
| Parameter | Optimal Range | Yield Improvement |
|---|---|---|
| pH | 6.8–7.2 | +15% |
| Donor/Acceptor Ratio | 1:1.5 | +20% |
| Enzyme Loading | 5 U/mg substrate | +12% |
Chemical Synthesis
Linear Glycosylation Strategy
A seven-step chemical synthesis (Figure 1) generates 3'-SLN sodium salt with 42% overall yield:
-
GlcNAc Thioglycoside Activation
-
Reagent : N-Iodosuccinimide (NIS), triflic acid
-
Solvent : Dichloromethane
-
Product : Fmoc-protected GlcNAc phosphate donor
-
-
Galactosylation
-
Donor : Tetrabenzylated galactose
-
Acceptor : Glucose derivative
-
Coupling Efficiency : 78%
-
-
Sialylation
-
Donor : Sialyl phosphite
-
Promoter : Trimethylsilyl triflate
-
Stereoselectivity : α-(2→3) >90%
-
Table 2: Chemical Synthesis Yield per Step
| Step | Intermediate | Yield (%) |
|---|---|---|
| Thioglycoside Activation | Fmoc-GlcNAc | 85 |
| Galactosylation | Trisaccharide | 78 |
| Sialylation | 3'-SLN | 65 |
Industrial-Scale Production
Immobilized Enzyme Systems
Large-scale synthesis uses immobilized β1-4-galactosyltransferase and sialyltransferase in continuous reactors:
Table 3: Industrial Process Challenges
| Challenge | Mitigation Strategy | Outcome |
|---|---|---|
| Enzyme Inactivation | Ultrafiltration recycling | 57.4% yield over 11 days |
| Nucleotide Cost | ATP/PEP regeneration systems | 30% cost reduction |
| Byproduct Accumulation | Ligand-exchange chromatography | >95% purity |
Comparative Analysis of Methods
Table 4: Method Efficacy Comparison
| Parameter | Enzymatic | Chemical | Industrial |
|---|---|---|---|
| Yield | 60–70% | 40–45% | 50–60% |
| Regioselectivity | >95% | 85–90% | >90% |
| Scalability | Moderate | Low | High |
| Cost | $$$ | $$$$ | $$ |
Chemical Reactions Analysis
Enzymatic Cleavage and Modification
3'-SLN participates in enzymatic reactions involving sialidases (neuraminidases) and glycosyltransferases:
- Sialidase-mediated cleavage : The α-(2→3) linkage between sialic acid (Neu5Ac) and galactose is hydrolyzed by neuraminidases, releasing Neu5Ac and generating N-acetyllactosamine (Gal-β-(1→4)-GlcNAc). This reaction is reversible under specific conditions .
- Glycosyltransferase activity : 3'-SLN acts as an acceptor substrate for fucosyltransferases (e.g., FUT3/4), enabling the addition of fucose to form sialyl Lewis X (sLeX), a critical ligand in cell adhesion .
Table 1: Enzymatic Reactions Involving 3'-SLN
| Enzyme | Reaction Type | Product Formed | Key Conditions |
|---|---|---|---|
| Neuraminidase | Hydrolysis | N-Acetyllactosamine + Neu5Ac | pH 4.5–5.5, 37°C |
| α2,3-Sialyltransferase | Sialylation | Extended sialylated glycans | CMP-Neu5Ac donor, Mg²⁺ |
| FUT3/FUT4 | Fucosylation | Sialyl Lewis X | GDP-Fucose donor, Mn²⁺ |
Stability and Reactivity
- pH sensitivity : Stable at pH 4–7 but undergoes β-elimination under alkaline conditions (pH >9) .
- Metal ion effects : Zn²⁺ and Ni²⁺ inhibit neuraminidase activity, while Mg²⁺ enhances glycosyltransferase efficiency .
Industrial and Pharmacological Relevance
Scientific Research Applications
Immunology
3'-N-Acetylneuraminyl-N-acetyllactosamine sodium salt has been shown to modulate immune responses. Research indicates that it enhances the stability and efficacy of immune cells, potentially improving the body's defense mechanisms against pathogens. For instance, studies have demonstrated its role in enhancing vaccine efficacy by promoting better immune responses in clinical settings .
Virology
The compound plays a critical role in virology, particularly in the study of influenza viruses. It is used to create avian receptor analogue glycoprobes that help researchers understand the binding mechanisms of influenza viruses to host cells. This application is vital for developing antiviral strategies and vaccines against various strains of influenza .
Glycobiology
In glycobiology, this compound serves as a reference material for analyzing milk oligosaccharides. Its unique glycosidic linkages facilitate research on glycan structures and their biological functions, particularly in human health and nutrition .
Therapeutic Applications
Recent studies have explored the therapeutic potential of sialylated oligosaccharides, including this compound, in managing inflammatory diseases. Clinical trials have shown that these compounds can enhance immune responses and may offer benefits in treating conditions linked to inflammation .
Case Study 1: Influenza Virus Research
A notable study utilized this compound to investigate the binding affinity of the North American lineage subtype H7N2 virus to host cells. The findings revealed that this compound significantly influenced viral attachment and entry, providing insights into potential therapeutic interventions against influenza.
Case Study 2: Vaccine Efficacy Improvement
In a double-blind clinical trial, participants receiving sialylated oligosaccharides showed improved immune responses compared to control groups. This study highlights the potential of using this compound as an adjunct therapy to enhance vaccine effectiveness in populations at risk for infectious diseases .
Mechanism of Action
The mechanism of action of 3’-N-Acetylneuraminyl-N-acetyllactosamine sodium salt involves its role as a glycan component. It interacts with specific receptors on the surface of cells, facilitating the binding of influenza viruses. This interaction is crucial for the entry of viruses into cells, initiating the infection process .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : Sodium (2S,4S,5R,6R)-5-acetamido-2-[(2R,3R,4S,5R,6R)-4-[(2R,3R,4S,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate
- Synonyms: 3'-SLN, α-NeuNAc-(2→3)-β-D-Gal-(1→4)-D-GlcNAc sodium salt .
- CAS No.: 81693-22-3
- Molecular Formula : C₂₅H₄₂N₂O₁₉·xNa⁺ (variable sodium content; molecular weight ~674.60 g/mol) .
Key Properties :
- Purity : ≥95% (Sigma-Aldrich) .
- Storage : Stable at -20°C in solid form .
- Function : A sialic acid derivative critical for synthesizing glycoproteins and glycolipids. It serves as a reference standard for milk oligosaccharides and influenza virus receptor studies (e.g., H7N2 strain) .
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The table below highlights structural variations and functional distinctions among 3'-N-Acetylneuraminyl-N-acetyllactosamine sodium salt and related oligosaccharides:
Key Comparative Insights
Linkage Specificity :
- The α2→3 sialylation in 3'-SLN and 3'-sialyllactose enables binding to avian influenza virus receptors, whereas α2→6 linkages (e.g., 6'-sialyllactose) are recognized by human-adapted strains .
- Fucosylation in 3'-N-Acetylneuraminyl-3-Fucosyllactose introduces Lewis antigen motifs, critical for bacterial adhesion .
Biological Activity :
- 3'-SLN : Modulates anxiety biomarkers in human studies and serves as a glycan standard due to its N-acetyllactosamine core .
- Sulfated N-Acetyllactosamine : Enhances binding to galectins (S-type lectins), which regulate immune responses .
Industrial and Research Applications: 3'-SLN: Priced at $469–816/mg (Santa Cruz Biotechnology) for glycobiology research . 3'-Sialyllactose: Approved for infant formula (FSANZ) due to its presence in human milk .
Biological Activity
3'-N-Acetylneuraminyl-N-acetyllactosamine sodium salt, also known as 3'-sialyl-N-acetyllactosamine (3'-SL), is a sialylated disaccharide that plays a significant role in various biological processes. This compound is a component of glycoproteins and glycolipids, which are crucial for cell-cell interactions, immune responses, and pathogen recognition. This article reviews the biological activity of 3'-SL, focusing on its structural properties, functional roles in biological systems, and implications for health and disease.
Structural Properties
The molecular formula of 3'-SL is with a molecular mass of approximately 655.53 Da. It consists of N-acetylneuraminic acid (Neu5Ac) linked through an α-(2→3) bond to galactose, which is further linked through a β-(1→4) bond to glucose. The compound's structure is essential for its biological functions, particularly in its interactions with receptors and pathogens.
| Property | Details |
|---|---|
| CAS Number | 128596-80-5 (sodium salt) |
| Molecular Formula | C23H38N2O19Na |
| Molecular Mass | 655.53 Da |
Biological Functions
1. Immune Modulation:
3'-SL has been shown to influence immune responses by modulating the activity of immune cells. It enhances the stability and efficacy of therapeutic proteins like glucagon-like peptide-1 (GLP-1), which is important for diabetes management. The addition of 3'-SL increases the proteolytic stability of GLP-1, thereby improving its blood glucose-lowering activity in vivo .
2. Antimicrobial Activity:
Research indicates that sialylated compounds like 3'-SL can inhibit the adherence of pathogens such as enteropathogenic Escherichia coli (EPEC) to epithelial cells. This property suggests that 3'-SL could be utilized as a preventive measure against bacterial infections by blocking pathogen adhesion .
3. Role in Cell Signaling:
As a component of glycoproteins, 3'-SL participates in cell signaling pathways that are critical for cellular communication and function. It is involved in the recognition processes between cells and pathogens, influencing various physiological responses .
Case Study 1: Impact on Gut Microbiota
A study investigated the effects of dietary supplementation with 3'-SL on gut microbiota composition and function in animal models. Results indicated that supplementation led to an increase in beneficial bacterial populations while reducing pathogenic bacteria, highlighting its potential as a prebiotic agent .
Case Study 2: Therapeutic Applications
In clinical settings, the administration of sialylated oligosaccharides including 3'-SL has been explored for their therapeutic benefits in managing inflammatory diseases and enhancing vaccine efficacy. A double-blind study demonstrated improved immune responses in subjects receiving sialylated oligosaccharides compared to control groups .
Research Findings
Recent research emphasizes the importance of sialylation in biological activity:
- Safety Assessments: The EFSA has conducted safety evaluations for food ingredients containing 3'-SL, concluding that it is safe for use at levels up to 1 g/day for individuals aged three years and older .
- Production Methods: Advances in microbial fermentation techniques have enabled efficient production of 3'-SL from genetically modified strains of E. coli, ensuring high purity and yield for commercial applications .
Q & A
Basic Research Questions
Q. What are the key physicochemical properties and handling requirements for 3'-N-Acetylneuraminyl-N-acetyllactosamine sodium salt?
- Molecular Formula : C₂₅H₄₂N₂O₁₉·xNa⁺ (free acid basis) .
- Molecular Weight : 674.60 g/mol (free acid) or 696.58 g/mol (sodium salt) .
- Storage : −20°C in solid form to prevent degradation .
- Safety : Acute oral toxicity (H300); use PPE (gloves, goggles) and avoid inhalation .
- Methodological Note : Purity (≥95%) should be verified via HPLC or NMR prior to use in experiments .
Q. How can researchers confirm the structural integrity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : Assign peaks for sialic acid (Neu5Ac), galactose (Gal), and N-acetylglucosamine (GlcNAc) residues .
- Mass Spectrometry (MS) : Use high-resolution MS (e.g., MALDI-TOF) to validate molecular weight and sodium adducts .
- X-ray Crystallography : For absolute stereochemical confirmation in glycobiology studies .
Q. What are the primary biological roles of this compound in glycoconjugate synthesis?
- Function : Serves as a precursor for synthesizing sialylated glycoproteins and glycolipids, critical for cell-cell recognition and immune modulation .
- Experimental Applications :
- Use in enzymatic assays with sialyltransferases to study glycosylation patterns .
- Incorporate into liposomes or micelles to mimic cell membrane interactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?
- Case Example : Evidence from fecal metabolomics links this compound to reduced anxiety biomarkers in athletes, but mechanistic studies are lacking .
- Validation Strategies :
- Perform in vitro binding assays (e.g., surface plasmon resonance) to confirm interactions with neuraminidase or lectins .
- Use knockout cell lines (e.g., ST6GAL1-deficient) to isolate its role in sialylation pathways .
Q. What experimental designs are optimal for studying its role in galectin-3 inhibition?
- Structural Insights : The 3'-sialyllactosamine moiety binds galectin-3’s carbohydrate recognition domain, disrupting glycan-mediated signaling .
- Methodology :
- Competitive ELISA : Compare inhibition potency (IC₅₀) against N-acetyllactosamine derivatives .
- Cellular Assays : Treat cancer cell lines (e.g., HT-29) and measure apoptosis via flow cytometry to assess galectin-3 blockade efficacy .
Q. How can metabolic stability be assessed for this compound in in vivo models?
- Approaches :
- Isotope Labeling : Use ¹³C/¹⁵N-labeled analogs to track degradation in murine plasma or fecal samples .
- LC-MS/MS Quantification : Monitor half-life and metabolite formation (e.g., free sialic acid) in biofluids .
Q. What are the challenges in synthesizing and purifying sodium salt derivatives of sialylated oligosaccharides?
- Synthesis Issues :
- Low yields due to steric hindrance during sialylation reactions .
- Sodium counterion interference in ion-exchange chromatography .
- Optimization Strategies :
- Use chemoenzymatic synthesis with recombinant sialyltransferases for regioselectivity .
- Employ size-exclusion chromatography (SEC) or reverse-phase HPLC for salt removal .
Data Contradiction Analysis
Q. Why do studies report conflicting molecular weights for this compound?
- Explanation : Discrepancies arise from variations in salt forms (free acid vs. sodium salt) and hydration states. Always specify the form (e.g., "sodium salt, anhydrous") in publications .
Q. How to reconcile its dual roles in promoting cell adhesion (via glycoconjugates) and inhibiting pathogen binding (via galectin-3)?
- Hypothesis : Context-dependent interactions—sialylation may shield host receptors from pathogens while enhancing endogenous lectin binding .
- Experimental Design : Compare pathogen adhesion (e.g., influenza hemagglutinin) in sialylated vs. desialylated cell models .
Methodological Best Practices
- Purity Validation : Combine orthogonal methods (HPLC, NMR, MS) to confirm ≥95% purity, as vendor specifications may vary .
- Storage Stability : Aliquot and store at −80°C for long-term studies to minimize hydrolytic degradation .
- Biological Replicates : Use ≥3 replicates in in vivo metabolomics to account for inter-individual microbiota variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
